molecular formula C10H18S B12684598 2,3,3-Trimethylbicyclo[2.2.1]heptane-2-thiol CAS No. 94089-04-0

2,3,3-Trimethylbicyclo[2.2.1]heptane-2-thiol

Cat. No.: B12684598
CAS No.: 94089-04-0
M. Wt: 170.32 g/mol
InChI Key: DYSMZFZOVYDRLT-UHFFFAOYSA-N
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Description

2,3,3-Trimethylbicyclo[2.2.1]heptane-2-thiol is a chemical compound with the molecular formula C10H18S and a molecular weight of 170.32 g/mol . It is a bicyclic thiol derivative, characterized by its unique structure and sulfur-containing functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trimethylbicyclo[2.2.1]heptane-2-thiol typically involves the reaction of bicyclo[2.2.1]heptane derivatives with thiol reagents under specific conditions. One common method includes the use of thiolating agents in the presence of catalysts to introduce the thiol group into the bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and distillation to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,3,3-Trimethylbicyclo[2.2.1]heptane-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield disulfides, while substitution reactions can produce various alkylated derivatives .

Scientific Research Applications

2,3,3-Trimethylbicyclo[2.2.1]heptane-2-thiol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound’s thiol group makes it useful in studying redox biology and thiol-based biochemical processes.

    Medicine: Research into its potential therapeutic applications, including its role in drug development, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,3,3-Trimethylbicyclo[2.2.1]heptane-2-thiol exerts its effects involves its thiol group, which can participate in redox reactions and form disulfide bonds. These interactions can affect molecular targets and pathways, influencing various biochemical processes .

Comparison with Similar Compounds

Properties

CAS No.

94089-04-0

Molecular Formula

C10H18S

Molecular Weight

170.32 g/mol

IUPAC Name

2,3,3-trimethylbicyclo[2.2.1]heptane-2-thiol

InChI

InChI=1S/C10H18S/c1-9(2)7-4-5-8(6-7)10(9,3)11/h7-8,11H,4-6H2,1-3H3

InChI Key

DYSMZFZOVYDRLT-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC(C2)C1(C)S)C

Origin of Product

United States

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